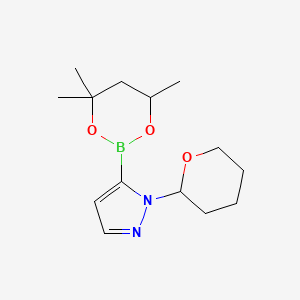
2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (also known as BCDMD) is a boron-containing compound with a wide range of applications in scientific research. BCDMD has been used to study the biochemical and physiological effects of compounds, as well as to investigate the structure and function of proteins. BCDMD has also been used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Wissenschaftliche Forschungsanwendungen
BCDMD has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the biochemical and physiological effects of compounds. BCDMD has also been used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of BCDMD is not yet fully understood. However, it is believed that BCDMD binds to proteins and alters their structure and function. BCDMD is also believed to interact with other molecules, such as lipids, and affect their structure and function.
Biochemical and Physiological Effects
BCDMD has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, and to affect the activity of other proteins, such as ion channels. BCDMD has also been shown to affect the activity of certain hormones, such as cortisol, and to alter the expression of certain genes.
Advantages and Limitations for Laboratory Experiments
BCDMD has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. BCDMD is also soluble in a variety of organic solvents, making it suitable for a wide range of applications. However, BCDMD is also limited in its use in laboratory experiments. It is not very soluble in water, and it can be difficult to purify.
Zukünftige Richtungen
There are a number of potential future directions for BCDMD. It could be used to study the structure and function of proteins, as well as to investigate the biochemical and physiological effects of compounds. BCDMD could also be used to develop new drugs and drug delivery systems. Additionally, BCDMD could be used to study the effects of environmental pollutants on human health. Finally, BCDMD could be used to develop new catalysts for organic synthesis and polymerization reactions.
Synthesemethoden
BCDMD can be synthesized using a number of different methods. One method involves the reaction of benzyl chloride with 4-chlorophenol in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and yields BCDMD as a white solid. Another method involves the reaction of 4-chlorophenol and benzyl bromide in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and yields BCDMD as a white solid.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClO3/c1-18(2)12-22-19(23-13-18)15-8-9-17(16(20)10-15)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWMHCCRHULIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














